N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that features an imidazole ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a one-pot metal and acid-free synthesis involving internal alkynes, iodine, and dimethyl sulphoxide (DMSO).
Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the imidazole derivative with a trifluoromethoxyphenyl compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group.
Scientific Research Applications
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both the imidazole ring and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-10-19-6-8-22(10)9-7-20-13(23)14(24)21-11-2-4-12(5-3-11)25-15(16,17)18/h2-6,8H,7,9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSXBIHPXVONTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.